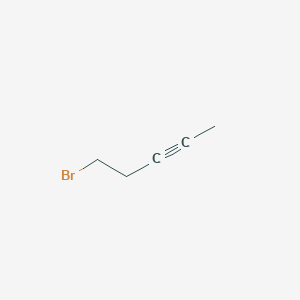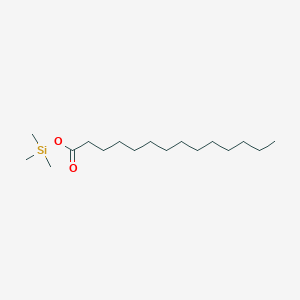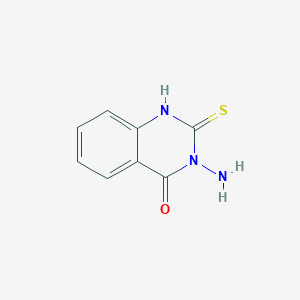
3-氨基-2-巯基-3H-喹唑啉-4-酮
概述
描述
3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学研究应用
作用机制
Target of Action
The primary target of 3-Amino-2-mercapto-3H-quinazolin-4-one is Lanthanum (La III) ions . This compound acts as a suitable carrier for La (III) ions in the fabrication of lanthanum-selective sensors .
Mode of Action
3-Amino-2-mercapto-3H-quinazolin-4-one interacts with its target, La (III) ions, by forming a complex . This interaction is utilized in the creation of solvent polymeric membrane (PME) and coated graphite (CGE) electrodes, which exhibit a Nernstian response for La (III) ions .
Biochemical Pathways
It’s known that the compound plays a crucial role in the detection of la (iii) ions, which are used in various fields including medicine, agriculture, and industry .
Pharmacokinetics
It’s worth noting that the compound is used in research settings , suggesting that its bioavailability and other pharmacokinetic properties may be subject to experimental conditions.
Result of Action
The primary result of the action of 3-Amino-2-mercapto-3H-quinazolin-4-one is the successful detection of La (III) ions . The compound enables the fabrication of sensors that can accurately measure the concentration of these ions in various samples .
Action Environment
The action of 3-Amino-2-mercapto-3H-quinazolin-4-one is influenced by the pH of the test solution. The potentiometric response of the proposed electrodes based on this compound was found to be independent of the pH of the test solution in the pH range 3.0–9.0 . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-mercapto-3H-quinazolin-4-one typically involves the reaction of methyl anthranilate with guanidine in the presence of sodium ethoxide in ethyl alcohol. This reaction yields the desired quinazolinone derivative in moderate yield . Another common method involves the amidation of anthranilic acid derivatives followed by cyclization with acetic anhydride to form benzoxazin-4-ones, which are then treated with ammonia to yield the quinazolinone .
Industrial Production Methods: While specific industrial production methods for 3-amino-2-mercapto-3H-quinazolin-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 3-Amino-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include disulfide derivatives, amine derivatives, and various substituted quinazolinone derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Quinazolin-4(3H)-one: Shares a similar core structure but lacks the amino and mercapto groups, resulting in different chemical and biological properties.
2,3-Dihydroquinazolin-4(3H)-one: Another derivative with distinct biological activities and synthetic routes.
Uniqueness: 3-Amino-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both amino and mercapto groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
3-amino-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352426 | |
| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16951-33-0 | |
| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Amino-2-mercapto-3H-quinazolin-4-one and its derivatives?
A1: 3-Amino-2-mercapto-3H-quinazolin-4-one is characterized by a quinazolinone core structure with an amino group at position 3 and a mercapto (thiol) group at position 2. This core structure can be further modified with various substituents, as demonstrated by research on its derivatives. For example, researchers synthesized a series of 2,3-disubstituted mercapto quinazolines by reacting them with aldehydes like 2-hydroxy benzaldehyde, 2-hydroxy naphthaldehyde, pyridine-2-carboxaldehyde, and thiophen-2-carboxaldehyde. [] This modification allows for the tuning of the compound's properties and potential applications.
Q2: What analytical techniques are commonly used to characterize 3-Amino-2-mercapto-3H-quinazolin-4-one and its complexes?
A2: Researchers often utilize a combination of techniques to characterize these compounds. This includes:
- Elemental analysis: This helps determine the elemental composition and purity of the synthesized compounds. []
- Spectroscopic methods:
- Magnetic susceptibility measurements: Can provide insights into the electronic configuration and geometry of metal complexes formed with the compound. []
Q3: Have any metal complexes of 3-Amino-2-mercapto-3H-quinazolin-4-one been investigated, and if so, what are their potential applications?
A3: Yes, researchers have explored metal complexes of 3-Amino-2-mercapto-3H-quinazolin-4-one for their potential biological activities. For instance, complexes with metals like Rhodium(III), Ruthenium(III), and Silver(I) have been synthesized and characterized. [] These complexes were subsequently evaluated for their antimicrobial activity against various microorganisms. []
Q4: Are there any reported sensor applications utilizing 3-Amino-2-mercapto-3H-quinazolin-4-one derivatives?
A4: Research indicates that derivatives of 3-Amino-2-mercapto-3H-quinazolin-4-one show promise in sensor development. For example, a study demonstrated the use of 3-amino-2-mercapto-3H-quinazolin-4-one in a Polyvinyl chloride (PVC) matrix for the selective sensing of Lanthanum. [] This highlights the potential of these compounds for developing new sensing technologies.
Q5: What other research areas are currently being explored related to 3-Amino-2-mercapto-3H-quinazolin-4-one and its derivatives?
A5: Beyond metal complexes and sensor applications, research on 3-Amino-2-mercapto-3H-quinazolin-4-one derivatives encompasses the synthesis of novel heterocyclic compounds. This includes the development of:
- Triazolo[4′,3′:4,5][1,3,4]thiadiazolo[2,3-b]quinazolin-6-one: This complex heterocyclic system incorporates the quinazolinone core with fused triazole and thiadiazole rings. []
- 3-Methyl[1,3,4]thiadiazino[2,3-b]quinazolin-6-ones: This research focuses on incorporating a thiadiazine ring into the quinazolinone framework. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
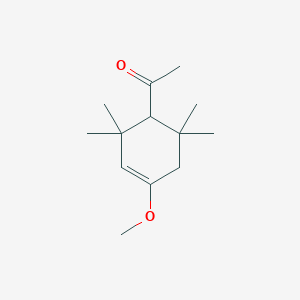
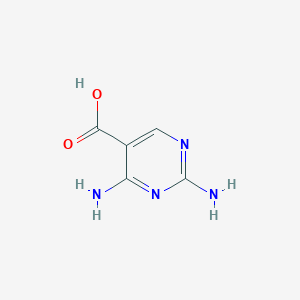
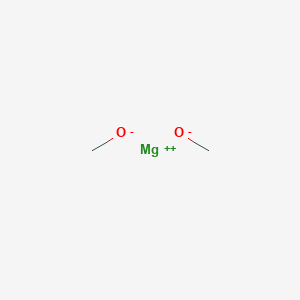
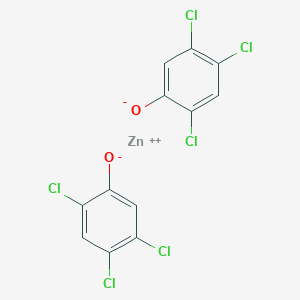
![[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B93118.png)
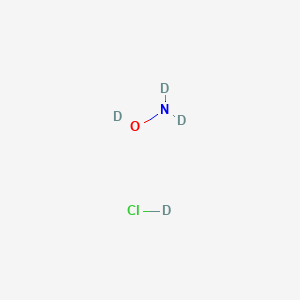
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
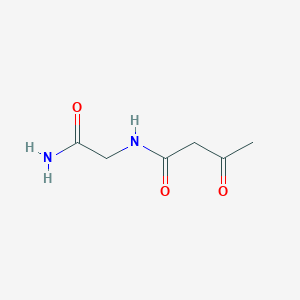
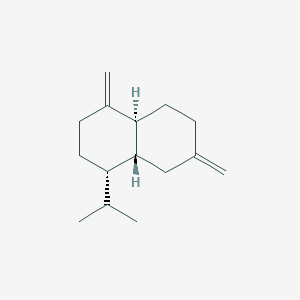
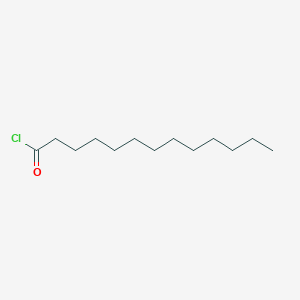
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
